TAS-119
Description
Overview of Aurora Kinase A as a Pivotal Oncogenic Driver and Therapeutic Target
Aurora Kinase A (AURKA) is a serine/threonine kinase that plays a crucial role in regulating mitotic cell division, including centrosome maturation, mitotic spindle formation, and the G2 to M phase transition outbreak.infociteab.comnih.gov. Its proper function is essential for maintaining genomic stability. However, overexpression and gene amplification of AURKA have been frequently reported across a wide range of human cancers, including those of the bladder, stomach, breast, liver, and lung outbreak.infopharmakb.com. This elevated expression is often associated with poor prognosis, increased clinical aggressiveness, and resistance to conventional therapies outbreak.info.
AURKA's oncogenic potential stems from its involvement in various cellular processes beyond mitosis, such as promoting cell proliferation, enhancing cell survival and anti-apoptosis signaling, inducing genomic instability, and influencing cell migration, epithelial-mesenchymal transition (EMT), and cancer stem cell (CSC) properties outbreak.infonih.govpharmakb.com. Given its multifaceted roles in tumorigenesis and therapy resistance, AURKA is considered a promising therapeutic target in cancer outbreak.infociteab.comnih.govpharmakb.commims.com. Small molecule inhibitors designed to target AURKA aim to disrupt these critical oncogenic pathways, thereby improving clinical outcomes for cancer patients citeab.commims.com.
Role of Tropomyosin Receptor Kinases (TRKs) in Oncogenic Signaling Pathways
The Tropomyosin Receptor Kinase (TRK) family comprises transmembrane receptor tyrosine kinases (RTKs) including TRKA, TRKB, and TRKC, encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively guidetopharmacology.orgresearchgate.netfishersci.co.ukscilit.comnih.gov. Under normal physiological conditions, these receptors are activated by neurotrophins and are vital for neuronal growth, survival, differentiation, and synaptic plasticity in the nervous system guidetopharmacology.orgfishersci.co.uknih.gov.
In oncogenic contexts, TRK proteins can become aberrantly expressed or constitutively activated through various mechanisms, most notably through gene fusions involving NTRK genes with other partners citeab.comway2drug.comwikipedia.orgguidetopharmacology.orgresearchgate.netfishersci.co.ukscilit.com. These fusion proteins lead to ligand-independent activation of the TRK kinase domain, driving uncontrolled signaling through downstream pathways such as the RAS/RAF/MAPK, PI3K/AKT, and STAT3 pathways guidetopharmacology.orgresearchgate.netfishersci.co.ukscilit.comnih.gov. The constitutive activation of these pathways promotes unchecked cell proliferation, survival, and early tumor progression, establishing TRK fusions as potent oncogenic drivers in a variety of neurogenic and non-neurogenic human cancers citeab.comway2drug.comwikipedia.orgguidetopharmacology.orgfishersci.co.ukscilit.com. Consequently, TRK inhibitors have emerged as a significant therapeutic strategy for cancers harboring NTRK gene fusions citeab.comway2drug.comwikipedia.orgresearchgate.netfishersci.co.ukscilit.com.
Positioning of TAS-119 as a Dual Aurora A and TRK Inhibitor in Preclinical Oncology Research
This compound is positioned as a novel, orally active small molecule that selectively inhibits both Aurora Kinase A and Tropomyosin Receptor Kinases citeab.comway2drug.comwikipedia.orgwikipedia.orgmrc.ac.uk. This dual-targeting approach is particularly relevant in contemporary oncology research, as it offers the potential to address multiple oncogenic drivers simultaneously, or to overcome resistance mechanisms associated with single-target inhibition.
Preclinical characterization has demonstrated this compound's potent inhibitory effects against its targets. It exhibits strong inhibitory activity against Aurora A, with an IC50 value of 1.04 nmol/L citeab.comway2drug.comwikipedia.orgwikipedia.orgmrc.ac.uk. Furthermore, this compound shows high selectivity for Aurora A when compared to over 300 other protein kinases, including Aurora Kinase B citeab.comway2drug.comwikipedia.orgwikipedia.orgmrc.ac.uk. Beyond Aurora A, this compound also demonstrates inhibitory effects against the TRK family members: TRKA, TRKB, and TRKC, with IC50 values of 1.46 nmol/L, 1.53 nmol/L, and 1.47 nmol/L, respectively citeab.comway2drug.comwikipedia.orgwikipedia.org.
The dual inhibition profile of this compound is summarized in the following table:
| Target Kinase | IC50 (nmol/L) citeab.comway2drug.comwikipedia.orgwikipedia.orgmrc.ac.uk | Selectivity citeab.comway2drug.comwikipedia.orgwikipedia.orgmrc.ac.uk |
| Aurora A | 1.04 | High (vs. 301 other kinases, including Aurora B) |
| TRKA | 1.46 | - |
| TRKB | 1.53 | - |
| TRKC | 1.47 | - |
This profile suggests that this compound could be effective in cancers where both Aurora A and TRK signaling pathways are deregulated, or where inhibition of one pathway might compensate for the other.
Rationale for Investigating this compound in Preclinical Cancer Models
The rationale for investigating this compound in preclinical cancer models is multifaceted, stemming from the established roles of its target kinases in oncogenesis and the potential for synergistic therapeutic effects.
Addressing Aurora A Overexpression and Dysfunction: Aurora A is frequently overexpressed and amplified in various human cancers, contributing to chromosomal instability, uncontrolled cell division, and therapeutic resistance nih.govoutbreak.infociteab.comnih.govpharmakb.com. By inhibiting Aurora A, this compound aims to disrupt these fundamental processes, leading to mitotic arrest and apoptosis in cancer cells citeab.comway2drug.comwikipedia.orgwikipedia.orgmrc.ac.uk.
Targeting TRK-Driven Oncogenesis: The presence of NTRK gene fusions leads to constitutively active TRK proteins that drive oncogenic signaling in specific tumor types citeab.comway2drug.comwikipedia.orgguidetopharmacology.orgresearchgate.netfishersci.co.ukscilit.com. This compound's ability to inhibit TRKA, TRKB, and TRKC offers a direct approach to suppress tumor growth driven by these fusions citeab.comway2drug.comwikipedia.org.
Synergistic Efficacy with Taxanes: Preclinical studies have shown that this compound significantly enhances the antitumor efficacy of taxanes, such as paclitaxel (B517696), docetaxel (B913), and cabazitaxel, in various human cancer cell lines, including those resistant to paclitaxel citeab.comwikipedia.orgmrc.ac.ukCurrent time information in Central Highlands Council, AU.guidetoimmunopharmacology.org. This enhancement is observed at concentrations inhibitory to Aurora A in tumors citeab.comwikipedia.orgCurrent time information in Central Highlands Council, AU.. The combination therapy has demonstrated superior efficacy compared to monotherapy in xenograft models citeab.comwikipedia.orgCurrent time information in Central Highlands Council, AU.guidetoimmunopharmacology.org. For instance, in a nude mice NCI-H460 xenograft model, paclitaxel monotherapy marginally reduced tumor volume with a T/C ratio of 53%, while in combination with this compound, the T/C ratio improved to 20% Current time information in Central Highlands Council, AU.. Similarly, docetaxel's efficacy improved from a T/C ratio of 51% to 21% when combined with this compound Current time information in Central Highlands Council, AU.. The fold enhancement of cell growth inhibition by this compound in combination with taxanes in HeLa cells is provided below:
| Taxane (B156437) | Fold Enhancement of GI50 by this compound Current time information in Central Highlands Council, AU. |
| Paclitaxel | 8.4 |
| Docetaxel | 6.0 |
| Cabazitaxel | 7.0 |
Notably, this enhanced activity was not observed in normal lung diploid fibroblast cell lines (WI-38 and MRC5), suggesting a selective effect on cancer cells citeab.comwikipedia.orgmrc.ac.ukCurrent time information in Central Highlands Council, AU.. This selective enhancement in cancer cells, including paclitaxel-resistant lines, underscores a strong rationale for combination strategies citeab.comwikipedia.orgCurrent time information in Central Highlands Council, AU..
Targeting Specific Genetic Aberrations: this compound has shown efficacy in suppressing the growth of cancer cell lines harboring MYC family amplification and CTNNB1 (β-Catenin) mutation in vitro citeab.comway2drug.comwikipedia.orgwikipedia.org. In xenograft models of human lung cancer with MYC amplification and CTNNB1 mutation, this compound exhibited strong antitumor activity citeab.comway2drug.comwikipedia.orgwikipedia.org. It also induced N-Myc degradation and inhibited downstream transcriptional targets in MYCN-amplified neuroblastoma cell lines citeab.comway2drug.comwikipedia.org. Furthermore, this compound inhibited TRK-fusion protein activity, demonstrating robust growth inhibition in tumor cells with deregulated TRK pathways in vitro and in vivo citeab.comway2drug.comwikipedia.orgmims.com. These findings suggest this compound's potential as an anticancer drug for patients with these specific genetic alterations citeab.comway2drug.comwikipedia.orgmims.com.
These compelling preclinical data provide a robust foundation for the continued investigation of this compound as a promising therapeutic agent in oncology, particularly in contexts of Aurora A and TRK pathway deregulation, and as a strategy to enhance the efficacy of existing chemotherapies.
Properties
Molecular Formula |
C26H24N4O2 |
|---|---|
Appearance |
Solid powder |
Synonyms |
TAS-119; TAS 119; TAS119; TAS-2104; TAS 2104; TAS2104.; Unknown |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Tas 119
Target Specificity and Inhibitory Potency of TAS-119
This compound demonstrates a dual-specificity kinase inhibition profile, primarily targeting Aurora A kinase while also effectively inhibiting tropomyosin receptor kinases (TRK). aacrjournals.org
This compound exhibits a strong inhibitory effect against Aurora A kinase, a mitotic kinase frequently overexpressed in various cancers. researchgate.netspringermedicine.comnih.govpatsnap.com The compound has an inhibitory concentration 50% (IC50) value of 1.04 nmol/L (or 1.0 nM) for Aurora A. researchgate.netspringermedicine.comnih.govpatsnap.comtargetmol.commedchemexpress.com
This compound demonstrates high selectivity for Aurora A compared to a broad panel of other protein kinases, including Aurora B. researchgate.netspringermedicine.comnih.govpatsnap.com Specifically, its IC50 for Aurora B is 95 nmol/L (or 95 nM), indicating a significantly lower potency against Aurora B compared to Aurora A. targetmol.commedchemexpress.comresearchgate.netaacrjournals.orgmedchemexpress.eu The compound also shows an IC50 of 36.5 nM for Aurora C. researchgate.net This selectivity profile suggests a targeted action on Aurora A while minimizing off-target effects on other kinases. researchgate.netspringermedicine.comnih.govpatsnap.com
Table 1: Inhibitory Potency of this compound Against Aurora Kinases
| Kinase | IC50 (nM) |
| Aurora A | 1.04 (or 1.0) |
| Aurora B | 95 |
| Aurora C | 36.5 |
Beyond Aurora A, this compound also demonstrates inhibitory effects against the tropomyosin receptor kinase (TRK) family members: TRKA, TRKB, and TRKC. researchgate.netspringermedicine.comnih.govpatsnap.com The IC50 values for these kinases are 1.46 nmol/L for TRKA, 1.53 nmol/L for TRKB, and 1.47 nmol/L for TRKC. researchgate.netspringermedicine.comnih.govpatsnap.comresearchgate.netresearchgate.net In a cell-free system, this compound inhibited TRKA activity with an IC50 of 1 nM. aacrjournals.org
Table 2: Inhibitory Potency of this compound Against TRK Kinases
| Kinase | IC50 (nM) |
| TRKA | 1.46 (or 1.0 in cell-free) |
| TRKB | 1.53 |
| TRKC | 1.47 |
This compound has been shown to inhibit the activity of TRK-fusion proteins. researchgate.netspringermedicine.comnih.govpatsnap.comresearchgate.netlarvol.comistis.sh.cn This inhibition leads to robust growth suppression of tumor cells that rely on a deregulated TRK pathway, observed both in vitro and in vivo. researchgate.netspringermedicine.comnih.govpatsnap.comresearchgate.netlarvol.comistis.sh.cn For instance, this compound inhibited TRKA autophosphorylation and cell proliferation in KM12C colorectal cancer cells harboring TPM3-TRKA fusions at sub-nanomolar concentrations. aacrjournals.org
Inhibition of TRKA, TRKB, and TRKC Kinase Activities
Mechanistic Elucidation of this compound Action at the Cellular Level
A key mechanistic action of this compound at the cellular level is its ability to induce the inhibition of Aurora A and subsequent accumulation of mitotic cells. researchgate.netspringermedicine.comnih.govpatsnap.com This effect has been observed both in vitro and in vivo. researchgate.netspringermedicine.comnih.govpatsnap.com Notably, this compound specifically promotes mitotic accumulation in tumor cells, with minimal induction of phosphorylated histone H3 (pHH3) in normal diploid fibroblasts, such as WI-38 and MRC5 cell lines. targetmol.commedchemexpress.comaacrjournals.org This differential effect on cancer cells versus normal cells underscores its potential therapeutic window. aacrjournals.org
Preclinical Efficacy Studies of Tas 119 in Oncological Models
In Vivo Antitumor Efficacy of TAS-119 in Xenograft Models
Tumor Growth Inhibition in Various Xenograft Models
This compound has shown the ability to suppress the growth of various cancer cell lines in vitro, particularly those harboring MYC family amplification and CTNNB1 mutation. wikipedia.orgfishersci.canih.govnih.govnih.gov In vivo, this compound exhibited strong antitumor activity in xenograft models derived from human lung cancer cells with MYC amplification and CTNNB1 mutation. wikipedia.orgfishersci.canih.govnih.govnih.gov While this compound monotherapy did not significantly modulate tumor progression in NCI-H460 xenografts, its efficacy was notably enhanced when combined with other agents, as detailed in subsequent sections. wikipedia.org
Preclinical Efficacy in Human Lung Cancer Xenograft Models
In human lung cancer xenograft models, specifically the nude mice NCI-H460 model, this compound significantly enhanced the antitumor efficacy of paclitaxel (B517696) and docetaxel (B913). wikipedia.org Paclitaxel monotherapy in this model resulted in a marginal reduction in tumor volume, with a Tumor/Control (T/C) ratio of 53% on day 15. wikipedia.org However, when combined with this compound, the tumor volume reduction induced by paclitaxel was significantly enhanced, achieving a T/C ratio of 20% (P < 0.05). wikipedia.org This enhancement was observed when this compound was administered for 4 days, starting one day after paclitaxel. wikipedia.org
Table 1: Tumor Volume Reduction in NCI-H460 Xenograft Model
| Treatment Group | Tumor/Control (T/C) Ratio (Day 15) |
| Paclitaxel Monotherapy | 53% wikipedia.org |
| Paclitaxel + this compound (4 days) | 20% wikipedia.org |
Preclinical Efficacy in MYCN-Amplified Neuroblastoma Xenograft Models
This compound has demonstrated efficacy in MYCN-amplified neuroblastoma models. Studies showed that this compound induced the degradation of N-Myc and inhibited its downstream transcriptional targets in MYCN-amplified neuroblastoma cell lines. wikipedia.orgfishersci.canih.govnih.govnih.govfishersci.co.uk This mechanism of action is crucial for addressing cancers driven by MYCN amplification.
Evaluation of Target Engagement and Pharmacodynamics in Tumor Xenografts
The inhibition of Aurora A by this compound leads to the accumulation of cells at the G2-M phase of the cell cycle. wikipedia.orgciteab.commims.com An increase in phosphorylated histone H3 (pHH3) serves as a reliable pharmacodynamic marker for selective Aurora A inhibition. wikipedia.orgciteab.commims.com In nude rats bearing HeLa-luc xenografts, this compound induced pHH3 in tumors across various doses (5, 10, and 30 mg/kg), with maximum induction observed at 10 mg/kg. wikipedia.orgciteab.commims.com Interestingly, pHH3 induction was also detected in skin tissue in a dose-dependent manner, suggesting that peripheral tissues could serve as surrogate markers for evaluating this compound's pharmacodynamics. wikipedia.org Early results from clinical trials of this compound monotherapy have also indicated pharmacodynamic changes consistent with target engagement in humans. wikipedia.orgnih.gov
Combinatorial Preclinical Therapeutic Strategies with this compound
Preclinical investigations have extensively explored the synergistic potential of this compound in combination with other therapeutic agents, particularly taxane (B156437) chemotherapies.
Synergistic Antitumor Effects with Taxane Chemotherapy (Paclitaxel, Docetaxel, Cabazitaxel)
This compound has been identified as a promising clinical candidate for combination therapy with taxanes, including paclitaxel, docetaxel, and cabazitaxel. wikipedia.orgwikipedia.orgfishersci.canih.govmims.comoutbreak.info In vitro studies demonstrated that this compound enhanced the cell growth inhibition of paclitaxel in multiple human cancer cell lines, including those resistant to paclitaxel. wikipedia.orgwikipedia.orgfishersci.caciteab.commims.comnih.govmims.comoutbreak.info The degree of enhancement in cell growth inhibition was found to be nearly identical across all three clinically approved taxanes. wikipedia.orgwikipedia.orgfishersci.caciteab.commims.commims.comoutbreak.info
In vivo, this compound enhanced the antitumor efficacy of both paclitaxel and docetaxel in various models at doses that effectively inhibited Aurora A in tumors. wikipedia.orgwikipedia.orgfishersci.canih.govmims.comoutbreak.info Importantly, the combination therapy was well tolerated in animal models and did not exacerbate the known side effects of taxanes, such as neutropenia and neurotoxicity, in rats. wikipedia.orgmims.comoutbreak.info Furthermore, this compound did not enhance the antitumor activity of paclitaxel in normal diploid lung fibroblast cell lines (WI-38 and MRC5), suggesting a selective effect on cancer cells. wikipedia.orgwikipedia.orgfishersci.canih.govmims.com
Preclinical Optimization of Combination Regimens: Dosing Order and Duration
Extensive in vitro and in vivo experiments were conducted to determine the optimal combination therapy regimen for this compound with paclitaxel or docetaxel. wikipedia.orgwikipedia.orgfishersci.camims.comoutbreak.info The most effective regimen identified in preclinical models involved combining paclitaxel or docetaxel treatment with a 4-day course of this compound dosing. wikipedia.orgwikipedia.orgfishersci.camims.comoutbreak.info This this compound administration was initiated either on the same day as the taxane or one day later. wikipedia.orgwikipedia.orgfishersci.camims.comoutbreak.info
In HeLa-luc tumor xenografts, this compound potentiated the antitumor efficacy of paclitaxel with both concurrent and sequential dosing schedules. wikipedia.org Maximum enhancement of paclitaxel and docetaxel activities was observed after 2-day treatments with this compound in HeLa-luc and A2780 models, with no further enhancement seen after 4 days or longer. wikipedia.org However, in nude mice NCI-H460 xenografts, this compound enhanced paclitaxel antitumor efficacy after 4 days of treatment, but not within 2 days. wikipedia.org These findings provided crucial guidance for the design of subsequent clinical trials. wikipedia.orgwikipedia.orgfishersci.camims.comoutbreak.info
Table 2: Preclinical Combination Regimen Optimization Summary
| Model | This compound Dosing Duration for Maximum Enhancement | Optimal this compound Initiation |
| HeLa-luc & A2780 Xenografts | 2 days wikipedia.org | Same day or 1 day after taxane wikipedia.org |
| NCI-H460 Xenografts | 4 days wikipedia.org | Same day or 1 day after taxane wikipedia.org |
Investigation of Combination with Other Mitotic Inhibitors (e.g., KIF11 Inhibitors) in Preclinical Settings
Preclinical studies have extensively investigated the synergistic potential of this compound when combined with other mitotic inhibitors, particularly taxanes and KIF11 inhibitors, to enhance antitumor efficacy.
Combination with Taxanes: this compound has been shown to enhance the cell growth inhibition of clinically approved taxane drugs, including paclitaxel, docetaxel, and cabazitaxel, in various human cancer cell lines, including those resistant to paclitaxel americanelements.comoutbreak.infowikipedia.orgresearchgate.net. The degree of efficacy enhancement was consistently similar across these three taxanes outbreak.infowikipedia.orgresearchgate.net. Importantly, this compound did not enhance the antitumor activity of paclitaxel in normal lung diploid fibroblast cell lines (WI-38 and MRC5), suggesting a favorable therapeutic index outbreak.infowikipedia.orgresearchgate.net. In vivo studies further confirmed that this compound enhanced the antitumor efficacy of paclitaxel and docetaxel in multiple xenograft models at doses that inhibited Aurora A in tumors americanelements.comoutbreak.infowikipedia.orgresearchgate.net.
Combination with WEE1 Inhibitors: In head and neck squamous cell carcinomas (HNSCC) and lung cancers harboring TP53 and/or CDKN2A mutations, the combination of this compound with the WEE1 inhibitor adavosertib demonstrated synergistic antitumor effects . This combination synergistically suppressed cell viability, clonogenic cell survival, anchorage-independent cell growth, and oncosphere formation in HNSCC (FaDu and CAL27) and lung cancer (NCI-H520 and NCI-H358) cell lines . Similar to taxane combinations, this synergistic effect was not observed in normal human tracheobronchial epithelial cells, indicating a selective action against cancer cells .
Table 2: Synergy Scores of this compound (VIC-1911) with KIF11 Inhibitors in EWS Cell Lines
| KIF11 Inhibitor | Cell Line (EWS) | Bliss Synergy Score | Reference |
| SB-7439921 | TC-71 | 24.62 | nih.gov |
| Ispinesib | TC-71 | 19.54 | nih.gov |
| Filanesib | TC-71 | 16.81 | nih.gov |
Mechanisms Underlying Synergistic Antitumor Activity
The synergistic antitumor activities observed with this compound in combination therapies are attributed to distinct molecular mechanisms that collectively enhance cell cycle disruption and induce cell death in cancer cells.
Synergy with Taxanes: The synergistic effect of this compound with taxanes is primarily linked to Aurora A inhibition sensitizing tumor cells to the effects of taxanes wikipedia.org. Taxanes, as microtubule-targeting agents, induce mitotic arrest by stabilizing microtubules wikipedia.orgnih.gov. Aurora A inhibitors, like this compound, are known to sensitize tumor cells to taxanes by disrupting mitotic spindle assembly and chromosome segregation wikipedia.orgwikipedia.org. This combined assault on mitotic processes leads to enhanced and irreversible mitotic catastrophe, ultimately resulting in tumor cell death wikipedia.orgwikipedia.org.
Synergy with WEE1 Inhibitors (Adavosertib): The combination of this compound and adavosertib leads to a drastic augmentation of DNA damage and increased phosphorylation of c-Jun (Ser 63) in HNSCC cells . This indicates an activation of c-Jun-mediated pro-apoptotic genes . The combination treatment also accelerates the accumulation of mitotic catastrophe, characterized by mitotic arrest, which subsequently leads to apoptotic cell death . Cancers with TP53/CDKN2A mutations often lose the G1/S checkpoint, becoming dependent on the G2/M checkpoint for DNA repair. Targeting both Aurora A and WEE1 exploits this vulnerability, leading to synergistic anti-tumor effects .
Synergy with KIF11 Inhibitors (e.g., SB-743921): The synergistic activity of this compound (VIC-1911) with KIF11 inhibitors like SB-743921 is underpinned by their combined impact on mitotic progression and spindle formation. KIF11 is a crucial mitotic kinesin essential for mitotic spindle orientation fishersci.comfishersci.co.ukamericanelements.com. Aurora A, as a mitotic kinase, regulates the functions of various substrates involved in mitosis, including KIF15 nih.govwikipedia.org. Phosphorylation of KIF15S1169 by Aurora A is required for its targeting to the spindle fishersci.comfishersci.co.uk. Dual inhibition of KIF11 and Aurora A can overcome KIF15-dependent drug resistance and lead to the formation of monopolar spindles, indicating the potency of combined targeting nih.govnih.gov. Mechanistically, this combination treatment significantly enhances G2/M mediated cell cycle arrest and increases the percentage accumulation of cells in the G2/M phase, which ultimately leads to mitotic arrest and enhanced apoptosis-mediated cell death fishersci.comnih.gov.
Future Directions and Translational Research Perspectives for Tas 119
Identification and Validation of Preclinical Biomarkers for TAS-119 Sensitivity
The identification and validation of preclinical biomarkers are crucial for predicting the sensitivity of tumors to this compound, enabling a more targeted therapeutic approach. Research has focused on specific molecular alterations that correlate with response to this compound.
This compound, a novel orally active and highly selective inhibitor of Aurora A, has shown strong inhibitory effects against Aurora A with an IC50 value of 1.04 nmol/L, demonstrating high selectivity over 301 other protein kinases, including Aurora kinase B (IC50 of 95 nmol/L) researchgate.netpatsnap.comnih.govspringermedicine.comresearchgate.netpatsnap.commedchemexpress.comtargetmol.com. This inhibition leads to the accumulation of mitotic cells both in vitro and in vivo researchgate.netpatsnap.comnih.govspringermedicine.comresearchgate.netpatsnap.com.
Preclinical studies have identified several molecular markers predictive of sensitivity to this compound:
MYC amplification: this compound has been shown to suppress the growth of various cancer cell lines harboring MYC family amplification in vitro researchgate.netpatsnap.comnih.govspringermedicine.comresearchgate.netpatsnap.com. In xenograft models of human lung cancer cells with MYC amplification, this compound exhibited strong antitumor activity researchgate.netpatsnap.comnih.govspringermedicine.comresearchgate.netpatsnap.com. Furthermore, it induced N-Myc degradation and inhibited downstream transcriptional targets in MYCN-amplified neuroblastoma cell lines researchgate.netpatsnap.comnih.govspringermedicine.comresearchgate.netpatsnap.com.
CTNNB1 mutation (β-Catenin mutation): The compound suppressed the growth of cancer cell lines harboring CTNNB1 mutation in vitro and demonstrated strong antitumor activity in xenograft models of human lung cancer cells with this mutation researchgate.netpatsnap.comnih.govspringermedicine.comresearchgate.netpatsnap.com.
NTRK fusion: this compound exhibited inhibitory effects against tropomyosin receptor kinase (TRK)A, TRKB, and TRKC, with IC50 values of 1.46 nmol/L, 1.53 nmol/L, and 1.47 nmol/L, respectively researchgate.netpatsnap.comnih.govspringermedicine.comresearchgate.netpatsnap.com. It effectively inhibited TRK-fusion protein activity and demonstrated robust growth inhibition of tumor cells with a deregulated TRK pathway in vitro and in vivo, suggesting its potential as an anticancer drug for patients with NTRK fusion researchgate.netpatsnap.comnih.govspringermedicine.comresearchgate.netpatsnap.com.
The following table summarizes the inhibitory concentrations (IC50) of this compound against key targets:
Advanced Preclinical Model Development for this compound Evaluation
The use of advanced preclinical models is critical for a more accurate assessment of this compound's efficacy and for guiding its translation to clinical trials.
Patient-derived xenograft (PDX) models are increasingly employed to evaluate the efficacy of anticancer agents like this compound, as they better recapitulate the heterogeneity and characteristics of human tumors. This compound (also known as VIC-1911) has been assessed in mutant BRCA1/2 and wild-type BRCA patient-derived xenograft (PDX) epithelial ovarian cancer (EOC) models in combination with olaparib, a PARP inhibitor researchgate.net. Additionally, the combination of Aurora A and WEE1 inhibition, including this compound, has resulted in significant tumor regression in both HNSCC and lung adenocarcinoma patient-derived xenografted mice larvol.com. This compound has also been tested in KRAS G12C-mutant PDX models nus.edu.sg.
Development and Application of Organoid Models in this compound Research
Organoid models, particularly patient-derived organoids (PDOs), represent a significant advancement in preclinical cancer research and personalized medicine. These three-dimensional, self-organizing cell cultures derived from patient tumors closely recapitulate the genetic, molecular, and histological characteristics of the original tumor, including its heterogeneity. citeab.com This fidelity makes organoids invaluable tools for drug screening, understanding disease pathology, and predicting patient response to therapies. citeab.com
While the broad utility of organoid models in oncology drug discovery is well-established, specific detailed research findings on the direct application of organoid models in this compound research are not extensively reported in the publicly available literature. However, given this compound's mechanism of action as an Aurora A and TRK inhibitor with demonstrated preclinical antitumor efficacy in various cancer cell lines and xenograft models, organoid platforms hold significant potential for future investigations. mims.comuni.lu
Organoids could serve as a powerful platform to:
Evaluate this compound efficacy in diverse tumor types: By generating PDOs from a wide range of cancers, researchers could systematically assess this compound's single-agent activity and its synergistic effects with other agents across different genetic backgrounds and histological subtypes.
Identify predictive biomarkers for this compound response: Organoid models allow for high-throughput drug sensitivity testing, which can be correlated with genomic and transcriptomic profiles of the organoids to identify biomarkers that predict sensitivity or resistance to this compound. citeab.com
Investigate resistance mechanisms: Organoids can be engineered or derived from resistant tumors to elucidate the molecular mechanisms underlying resistance to this compound, guiding the development of strategies to overcome it.
Optimize combination therapies: The ability to co-culture organoids with components of the tumor microenvironment, including immune cells, opens avenues for testing this compound in combination with immunotherapies or other targeted agents in a more physiologically relevant context. citeab.com
The increasing adoption of organoid technology in drug development, evidenced by its use in testing other Aurora kinase inhibitors and various anticancer agents, suggests that these models are a logical and promising avenue for further elucidating the therapeutic potential and optimizing the clinical application of this compound.
Computational and Structural Biology Approaches in this compound Research
Computational and structural biology approaches play a pivotal role in modern drug discovery and development, offering insights into drug-target interactions, guiding lead optimization, and facilitating the design of novel compounds. These methods leverage the three-dimensional structures of proteins and small molecules to predict binding modes, affinities, and the impact of chemical modifications.
Molecular Docking and Simulation Studies of this compound-Target Interactions
Molecular docking and simulation studies are powerful computational techniques used to predict the preferred orientation of a small molecule (ligand) when bound to a protein (receptor) and to estimate the strength of the binding. These methods provide atomistic-level details of the interactions, including hydrogen bonds, hydrophobic contacts, and van der Waals forces, which are crucial for understanding a drug's mechanism of action and for rational drug design. citeab.com Molecular dynamics (MD) simulations extend these insights by providing information on the dynamic behavior of the ligand-protein complex over time, assessing its stability and conformational changes.
For instance, molecular docking studies on other Aurora kinase inhibitors have revealed the importance of specific chemical moieties, such as pyrazole (B372694) ring substitutions, in facilitating hydrophobic interactions within the kinase's ATP-binding pocket, contributing to potent inhibitory activity. Similar studies for this compound would aim to:
Elucidate precise binding modes: Determine how this compound fits into the active sites of Aurora A and TRK kinases, identifying key residues involved in binding.
Quantify binding affinity: Predict the binding free energy, which correlates with the experimental IC50 values and provides a theoretical basis for its high potency.
Understand selectivity: Compare this compound's interactions with Aurora A versus Aurora B (and other kinases) to explain its observed selectivity profile.
Analyze conformational changes: MD simulations could reveal how this compound binding induces conformational changes in the kinases, impacting their catalytic activity.
These computational insights, if conducted for this compound, would complement experimental data, providing a deeper understanding of its molecular pharmacology and guiding further optimization.
Design and Synthesis of Next-Generation Analogues Based on this compound Scaffold (Theoretical)
The design and synthesis of next-generation analogues are fundamental to drug discovery, aiming to improve potency, selectivity, pharmacokinetic properties, and overcome resistance mechanisms. This process often involves structure-activity relationship (SAR) studies, where systematic modifications to a lead compound's scaffold are made and their biological effects evaluated.
Given this compound's established efficacy as an Aurora A and TRK inhibitor, its chemical scaffold serves as a valuable starting point for theoretical analogue design. Although specific theoretical designs for next-generation analogues based on the this compound scaffold are not detailed in the provided literature, such efforts would typically involve:
Scaffold hopping: Exploring different core structures that maintain the key pharmacophoric features necessary for target binding but offer improved properties.
Fragment-based drug design (FBDD) principles: Identifying crucial fragments within the this compound structure responsible for its activity and designing new compounds by linking or expanding upon these fragments.
Rational modification of functional groups: Introducing or modifying functional groups to enhance interactions with the target (e.g., forming new hydrogen bonds or hydrophobic contacts), improve metabolic stability, or modulate solubility and permeability. For instance, the presence of the piperidine-4-carboxylic acid and the dichlorobenzoyl moieties in this compound's structure could be points of modification.
Addressing resistance mutations: If resistance to this compound emerges in clinical settings, theoretical design could focus on creating analogues that maintain activity against mutated forms of Aurora A or TRK.
Prodrug strategies: Designing prodrugs of this compound to improve its bioavailability, reduce off-target effects, or achieve sustained release.
These theoretical design endeavors, coupled with computational modeling and subsequent synthetic chemistry, would be crucial for advancing the therapeutic potential of the this compound scaffold and developing compounds with enhanced profiles for future clinical applications.
Q & A
Q. What is the molecular mechanism by which TAS-119 inhibits Aurora A kinase, and how does this selectivity impact its antitumor activity?
this compound is a potent, selective Aurora A kinase inhibitor with an IC50 of 1.0 nM. Its mechanism involves binding to the ATP-binding pocket of Aurora A, disrupting mitotic spindle assembly and inducing mitotic catastrophe. Selectivity over Aurora B (IC50 = 95 nM) minimizes off-target effects on cytokinesis, reducing toxicity risks. Preclinical studies show that Aurora A inhibition by this compound leads to accumulation of mitotic cells and apoptosis, particularly in tumors with MYC amplification or β-catenin mutations .
Q. What experimental models have validated the efficacy of this compound in preclinical studies?
In vitro models using human cancer cell lines (e.g., A549, HCT-116) demonstrated this compound’s synergistic effects with taxanes like paclitaxel, even in taxane-resistant lines (e.g., A549.T12). In vivo xenograft models in nude mice/rats confirmed enhanced antitumor activity when this compound was combined with taxanes, with optimal dosing schedules (4 days of this compound post-taxane administration). Normal diploid fibroblasts (WI-38, MRC5) showed no toxicity, highlighting tumor-specific activity .
Q. How does this compound’s pharmacokinetic profile influence dosing strategies in preclinical and clinical settings?
this compound exhibits dose-proportional plasma exposure with minimal accumulation. Preclinical studies used intermittent dosing (e.g., 4 days/week) to balance efficacy and toxicity. Phase I trials identified a maximum tolerated dose (MTD) of 75 mg BID for 3 days/week with paclitaxel (80 mg/m²), avoiding dose-limiting toxicities like neutropenia and elevated liver enzymes .
Advanced Research Questions
Q. How can preclinical data guide the design of clinical trials for this compound in combination therapies?
Preclinical models demonstrated that this compound enhances taxane efficacy by promoting caspase-dependent apoptosis, particularly in taxane-resistant tumors. Clinical trial designs (e.g., NCT02134067) adopted intermittent dosing (this compound administered 2–4 days post-taxane) to mirror preclinical synergy. Pharmacodynamic biomarkers (e.g., phospho-histone H3 levels) were used to confirm target inhibition .
Q. What are the implications of this compound’s off-target inhibition of Trk receptors for its therapeutic potential?
this compound cross-inhibits TrkA/B/C (IC50 ~1 nM), showing efficacy in Trk-fusion-driven xenografts (e.g., KM12C colorectal cancer). This dual Aurora A/Trk inhibition suggests utility in tumors with NTRK rearrangements. However, clinical trials have not yet explored this mechanism, necessitating further biomarker-driven studies .
Q. How do resistance mechanisms to Aurora A inhibitors impact this compound’s clinical efficacy, and what strategies mitigate this?
Resistance to Aurora A inhibitors often arises from compensatory Aurora B activation or β-tubulin mutations. This compound circumvents this by synergizing with taxanes to destabilize microtubules, overriding mitotic checkpoint dysregulation. Preclinical data show efficacy in paclitaxel-resistant models with β-tubulin mutations, supporting its role in overcoming taxane resistance .
Q. What safety considerations emerge from this compound’s ocular toxicity profile in clinical trials?
Phase I trials reported dose-dependent ocular toxicities (e.g., corneal microcysts, punctate keratitis) at higher doses (≥250 mg BID). These were managed via dose reduction (MTD: 200 mg BID) and monitoring. Unlike other Aurora inhibitors, this compound did not exacerbate taxane-induced neurotoxicity in preclinical models, supporting its tolerability in combination regimens .
Q. How do tumor genetics (e.g., MYC amplification) influence response to this compound?
this compound shows heightened activity in MYC-amplified or β-catenin-mutated tumors, where Aurora A overexpression drives genomic instability. Preclinical studies linked MYC-driven transcriptional addiction to this compound sensitivity, suggesting patient stratification based on molecular profiling could enhance clinical outcomes .
Methodological Considerations
Q. What in vitro and in vivo assays are critical for evaluating this compound’s combinatorial efficacy with taxanes?
- In vitro : Cell viability assays (CellTiter-Glo), apoptosis detection (cleaved PARP), and kinase activity profiling (phospho-Aurora A/B).
- In vivo : Xenograft models with pharmacodynamic endpoints (tumor volume, mitotic arrest markers) and toxicity assessments (neuropathy, hematological parameters).
Synergy is quantified using Bliss additivity models and dose-reduction indices .
Q. How are clinical trial endpoints optimized for this compound-based combination therapies?
Phase I trials (e.g., NCT02134067) used a 3+3 design to establish MTD, with expansion cohorts focusing on taxane-sensitive cancers (ovarian, breast). Endpoints included disease control rate (59% in phase I), progression-free survival, and correlative biomarker analysis (e.g., MYC status) .
Data Contradictions and Limitations
- Monotherapy vs. Combination Efficacy : Monotherapy trials (NCT02448589) showed limited antitumor activity (35% stable disease), while combination trials achieved partial responses (15.4% in ovarian cancer), highlighting the necessity of combinatorial approaches .
- Dosing Schedule : Preclinical models favored intermittent dosing, but clinical trials required dose reductions due to toxicity, suggesting a need for adaptive trial designs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
